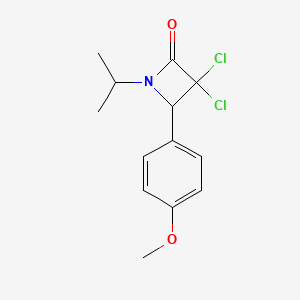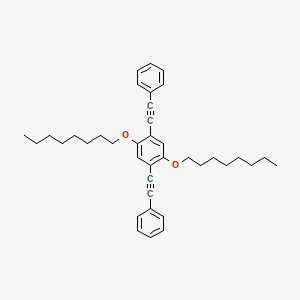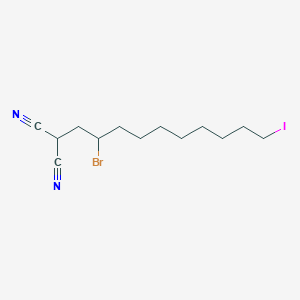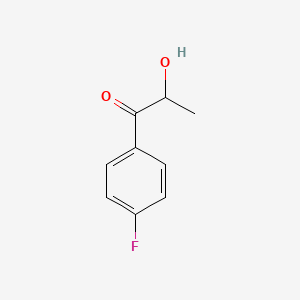
4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique azetidine ring structure, which is substituted with a methoxyphenyl group, an isopropyl group, and two chlorine atoms. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one typically involves a multi-step process. One common synthetic route begins with the preparation of the azetidine ring, followed by the introduction of the methoxyphenyl and isopropyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur efficiently.
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol or a β-haloamine. This step may require the use of a strong base or an acid catalyst to facilitate the ring closure.
Introduction of Substituents: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile. The isopropyl group can be added via an alkylation reaction using isopropyl halide and a strong base.
Chlorination: The final step involves the chlorination of the azetidine ring to introduce the two chlorine atoms. This can be achieved using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality and to minimize the risk of side reactions.
化学反応の分析
Types of Reactions
4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction may lead to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, where nucleophiles such as amines or thiols replace the chlorine atoms, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, and other nucleophiles
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies due to its specific functional groups.
Industry: Used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one depends on its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the methoxyphenyl group and the azetidine ring can influence the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 4-Methoxyphenyl isothiocyanate
- Tris(4-methoxyphenyl)phosphine
- Methedrone
Uniqueness
4-(4-Methoxyphenyl)-1-isopropyl-3,3-dichloroazetidine-2-one is unique due to its azetidine ring structure combined with the methoxyphenyl and isopropyl groups This combination of functional groups imparts distinct chemical properties that are not commonly found in other similar compounds
特性
CAS番号 |
418765-66-9 |
|---|---|
分子式 |
C13H15Cl2NO2 |
分子量 |
288.17 g/mol |
IUPAC名 |
3,3-dichloro-4-(4-methoxyphenyl)-1-propan-2-ylazetidin-2-one |
InChI |
InChI=1S/C13H15Cl2NO2/c1-8(2)16-11(13(14,15)12(16)17)9-4-6-10(18-3)7-5-9/h4-8,11H,1-3H3 |
InChIキー |
SFNZVIHZYLBKRX-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C(C(C1=O)(Cl)Cl)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4-phenyl-5-oxo-7-methyl-4H,5H-pyrano[4,3-b]pyran-3-carboxylic acid methyl ester](/img/structure/B12577039.png)


![1-[(3-Chloroprop-2-YN-1-YL)sulfanyl]decane](/img/structure/B12577056.png)
![2-{[4-(Dimethylamino)anilino]methylidene}naphthalen-1(2H)-one](/img/structure/B12577057.png)
![(2S,3R)-2-Methyl-3-[(trimethylsilyl)ethynyl]cyclopentan-1-one](/img/structure/B12577064.png)
![2,5-Pyrrolidinedione, 1-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B12577072.png)
![N~1~-(2-Aminoethyl)-N~1~-[3-(triethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B12577078.png)
![N-[4-[2-Amino-4-(3-methoxyphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-benzylamine](/img/structure/B12577083.png)

![N-Isopropyl-2-(8-ethoxy-5H-1,2,4-triazino[5,6-b]indole-3-ylthio)acetamide](/img/structure/B12577089.png)

![Glycyl-N-[2-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-L-prolinamide](/img/structure/B12577106.png)
